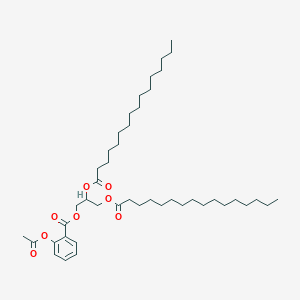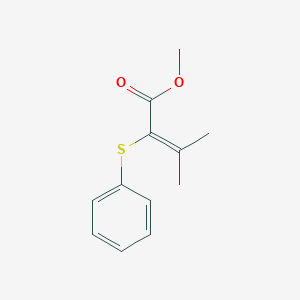![molecular formula C16H8O5 B14482268 10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione CAS No. 65169-17-7](/img/structure/B14482268.png)
10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione typically involves the condensation of coumarin-3-carboxylic acid with m-diethylaminophenol . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, this compound is used in the development of fluorescent probes and sensors .
Wirkmechanismus
The mechanism of action of 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione include other benzopyran derivatives such as 6H,7H-1benzopyrano3,4-cbenzopyran-6,7-dione and 6H-1benzopyrano[4,3-b]quinoline .
Uniqueness: What sets 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione apart is its specific structural configuration and the presence of the hydroxy group at the 10th position. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
65169-17-7 |
|---|---|
Molekularformel |
C16H8O5 |
Molekulargewicht |
280.23 g/mol |
IUPAC-Name |
10-hydroxychromeno[4,3-b]chromene-6,7-dione |
InChI |
InChI=1S/C16H8O5/c17-8-5-6-9-12(7-8)20-15-10-3-1-2-4-11(10)21-16(19)13(15)14(9)18/h1-7,17H |
InChI-Schlüssel |
FWNBLIKUTSIRFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C4=C(O3)C=C(C=C4)O)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


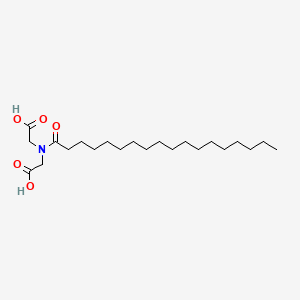
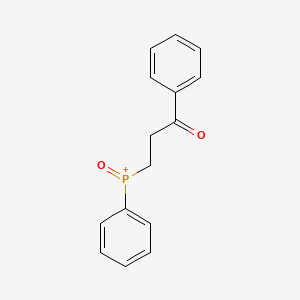
![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
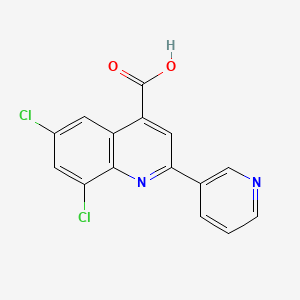
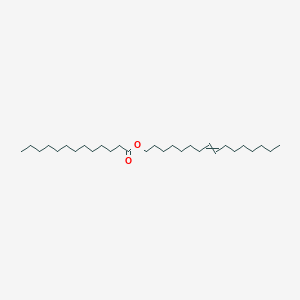
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
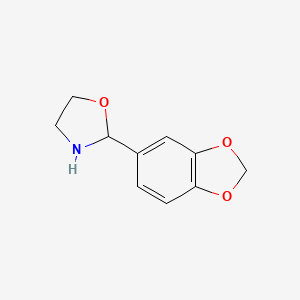
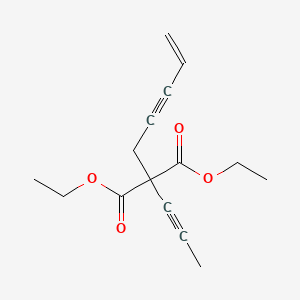
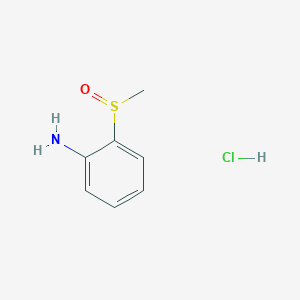
![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)
![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)
